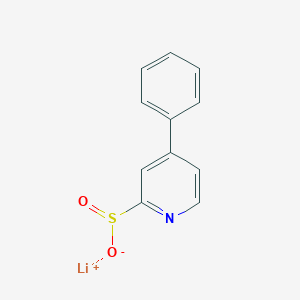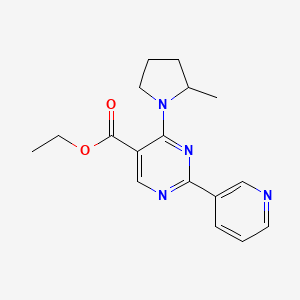![molecular formula C18H24Cl2N2S B6602259 N-{2-[(2-chloroethyl)amino]ethyl}-2-[(2,4-dimethylphenyl)sulfanyl]aniline hydrochloride CAS No. 2172212-69-8](/img/structure/B6602259.png)
N-{2-[(2-chloroethyl)amino]ethyl}-2-[(2,4-dimethylphenyl)sulfanyl]aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-{2-[(2-chloroethyl)amino]ethyl}-2-[(2,4-dimethylphenyl)sulfanyl]aniline hydrochloride” is a chemical compound with the CAS Number: 2172212-69-8 . It has a molecular weight of 371.37 . The compound is a powder and is stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The IUPAC name of the compound is N1-(2-chloroethyl)-N2-(2-(((2,4-dimethylphenyl)thio)phenyl)ethane-1,2-diamine hydrochloride . The InChI code is 1S/C18H23ClN2S.ClH/c1-14-7-8-17(15(2)13-14)22-18-6-4-3-5-16(18)21-12-11-20-10-9-19;/h3-8,13,20-21H,9-12H2,1-2H3;1H .Physical And Chemical Properties Analysis
The compound is a powder and is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Fluorescent Compounds for Anti-tumor Effects
Researchers have synthesized fluorescent derivatives of melphalan (a chemotherapeutic agent) and other amino acids, including compounds structurally related to the chemical compound . These fluorescent compounds were tested for their anti-tumor effects against the Walker tumor 256 in rats. Such research demonstrates the potential use of this compound in creating fluorescent markers for cancer research and treatment evaluation (J. Everett, M. H. Baker, & F. Bergel, 1968).
Corrosion Inhibition
A study focused on a similar compound's efficacy as a corrosion inhibitor on mild steel surfaces in acidic environments. This research is crucial for developing new materials that resist corrosion, extending the lifespan of metal structures and components in harsh chemical environments (D. Daoud, T. Douadi, S. Issaadi, & S. Chafaa, 2014).
Antimicrobial Activity
Another area of research involves the synthesis and antimicrobial activity of compounds structurally related to N-{2-[(2-chloroethyl)amino]ethyl}-2-[(2,4-dimethylphenyl)sulfanyl]aniline hydrochloride. These studies focus on developing new antimicrobial agents to combat resistant strains of bacteria, showcasing the potential of such compounds in pharmaceutical applications (P. C. Jalihal, Suresh Sharabasappa, & B. Kilarimath, 2009).
Water-Soluble Hydrogen Donors
Research into the development of water-soluble hydrogen donors for the photometric determination of hydrogen peroxide includes derivatives of aniline compounds. These compounds are vital for analytical chemistry applications, especially in enzymatic assays and biochemical research (Katsumi Tamaoku, K. Ueno, Kayoko Akiura, & Y. Ohkura, 1982).
Metabolism of Alkylating Agents
Studies on the metabolism of 2-chloroethylarylamines, structurally related compounds, have provided insights into their biological breakdown and excretion. This research is crucial for understanding the pharmacokinetics and dynamics of potential therapeutic agents, contributing to the development of drugs with optimized efficacy and reduced toxicity (J. Roberts & G. P. Warwick, 1963).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(2-chloroethyl)-N'-[2-(2,4-dimethylphenyl)sulfanylphenyl]ethane-1,2-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2S.ClH/c1-14-7-8-17(15(2)13-14)22-18-6-4-3-5-16(18)21-12-11-20-10-9-19;/h3-8,13,20-21H,9-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBZYGKPLJCUEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=CC=C2NCCNCCCl)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxopyrrolidin-1-yl]thiophene-3-carboxylic acid](/img/structure/B6602181.png)

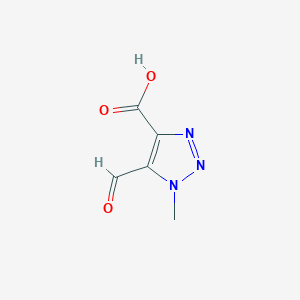
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B6602194.png)
![tert-butyl 5-(aminomethyl)-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B6602201.png)
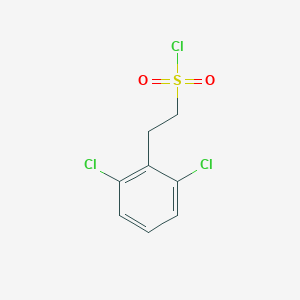
![2-methoxy-3-azabicyclo[3.1.0]hex-2-ene](/img/structure/B6602225.png)
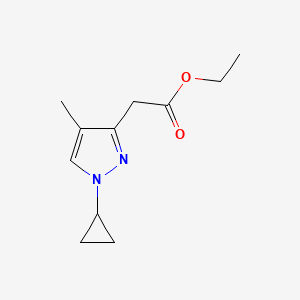
![ethyl 5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate, trans](/img/structure/B6602249.png)
